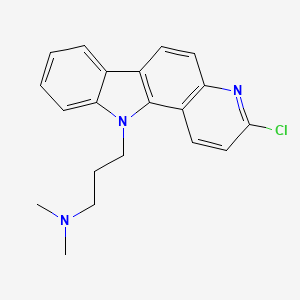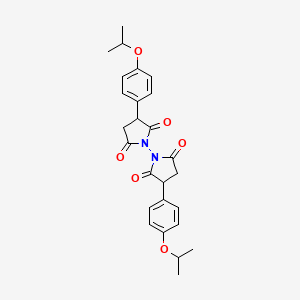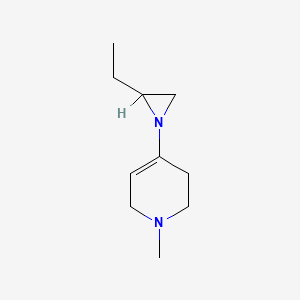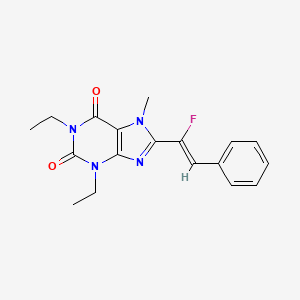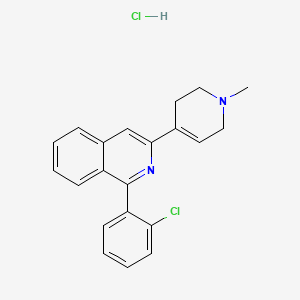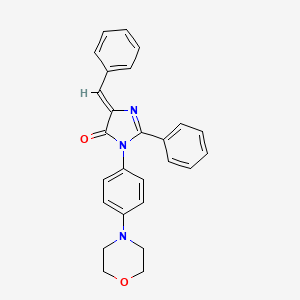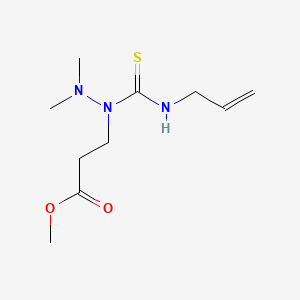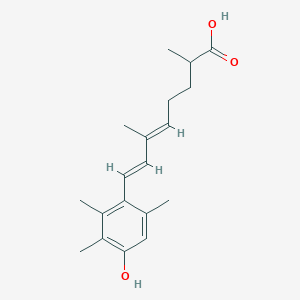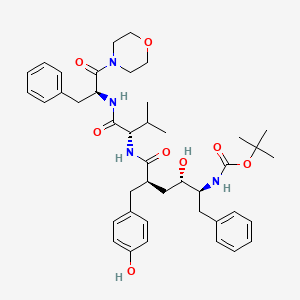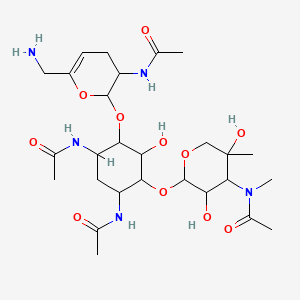
Einecs 264-461-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 264-461-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable component in the chemical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization from an appropriate solvent, such as methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations. The final product is often dried and packaged in a controlled environment to prevent contamination and degradation.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals react with monomers, such as styrene or acrylonitrile, to form polymers.
Copolymerization: The compound can also initiate copolymerization reactions between different monomers, resulting in copolymers with unique properties.
Common Reagents and Conditions
Reagents: Monomers like styrene, acrylonitrile, and methyl methacrylate.
Conditions: The reactions typically occur at elevated temperatures (around 70-90°C) and may require the presence of solvents like toluene or benzene.
Major Products
The major products formed from these reactions are polymers and copolymers, which have applications in various industries, including plastics, textiles, and coatings.
Aplicaciones Científicas De Investigación
2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:
Polymer Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.
Material Science: Employed in the development of new materials with specific properties, such as hydrogels and nanocomposites.
Biology and Medicine: Utilized in the study of radical-induced processes and the development of drug delivery systems.
Industry: Applied in the production of plastics, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets include the double bonds in monomers, which are broken to form new covalent bonds, leading to the formation of polymers.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in emulsion polymerization.
Azobisisobutyronitrile: A similar compound with slightly different properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in initiating polymerization reactions and its ability to decompose at relatively low temperatures. This makes it suitable for a wide range of applications in both research and industry.
Propiedades
Número CAS |
63785-78-4 |
|---|---|
Fórmula molecular |
C27H45N5O11 |
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
N-[6-(aminomethyl)-2-[4,6-diacetamido-3-[4-[acetyl(methyl)amino]-3,5-dihydroxy-5-methyloxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide |
InChI |
InChI=1S/C27H45N5O11/c1-12(33)29-17-8-7-16(10-28)41-25(17)42-22-18(30-13(2)34)9-19(31-14(3)35)23(20(22)37)43-26-21(38)24(32(6)15(4)36)27(5,39)11-40-26/h7,17-26,37-39H,8-11,28H2,1-6H3,(H,29,33)(H,30,34)(H,31,35) |
Clave InChI |
UUIPJJNSAPJBTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CC=C(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)N(C)C(=O)C)O)NC(=O)C)NC(=O)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


